![molecular formula C12H16N2O5 B14329133 Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- CAS No. 99758-79-9](/img/structure/B14329133.png)
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with various functional groups, including tert-butyl, methoxy, methyl, and dinitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- typically involves multiple steps. One common approach is the nitration of a precursor compound, such as 2-(1,1-dimethylethyl)-4-methoxy-5-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Depending on the electrophile used, various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,4-bis(1,1-dimethylethyl)- .
- Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)- .
Uniqueness
Benzene, 2-(1,1-dimethylethyl)-4-methoxy-5-methyl-1,3-dinitro- is unique due to the specific combination of functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
99758-79-9 |
---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
4-tert-butyl-2-methoxy-1-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O5/c1-7-6-8(13(15)16)9(12(2,3)4)10(14(17)18)11(7)19-5/h6H,1-5H3 |
InChI-Schlüssel |
YHFKPMJWBHTUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.